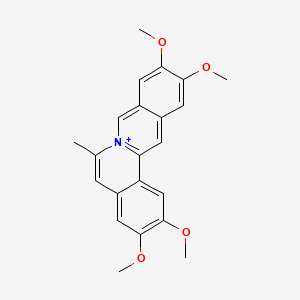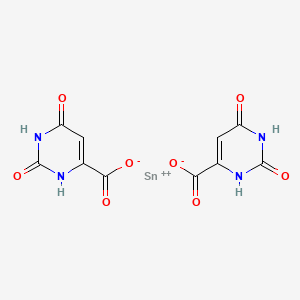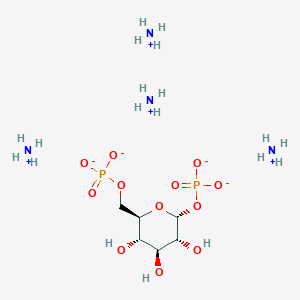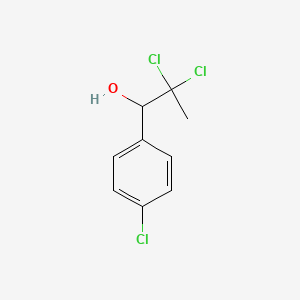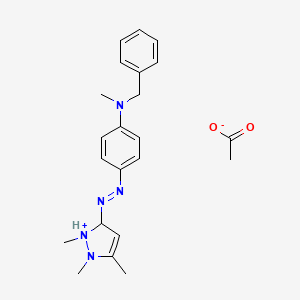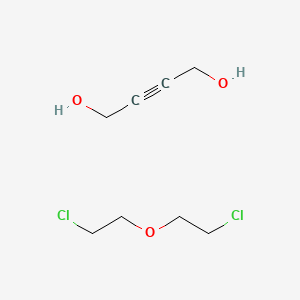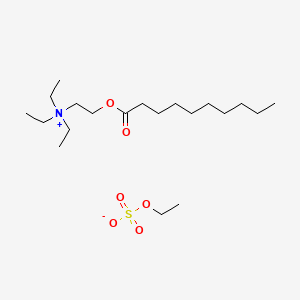
Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C18H38NO2.C2H5O4S. It is known for its unique structure, which includes a decyl group, an ethyl group, and an ammonium ion. This compound is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with 2-(1-oxodecyloxy)ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The ethyl and decyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological membranes and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium chloride
- Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium bromide
- Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium nitrate
Uniqueness
Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
98072-10-7 |
|---|---|
Molekularformel |
C20H43NO6S |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
2-decanoyloxyethyl(triethyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C18H38NO2.C2H6O4S/c1-5-9-10-11-12-13-14-15-18(20)21-17-16-19(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-17H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FJDKBYFACUUWKN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



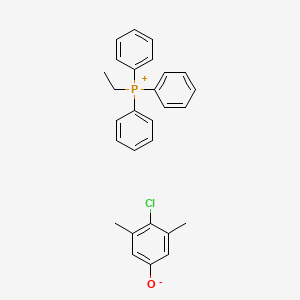
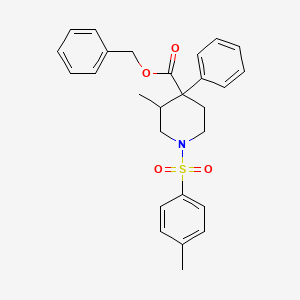

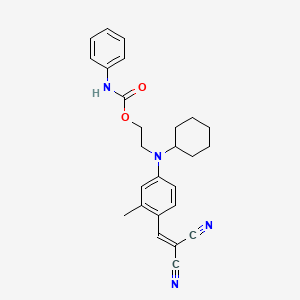
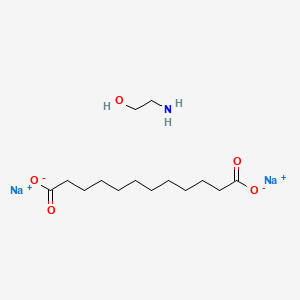
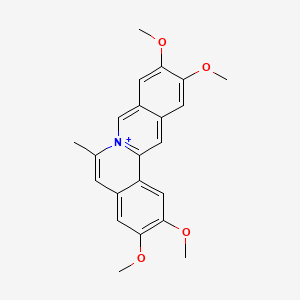
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
